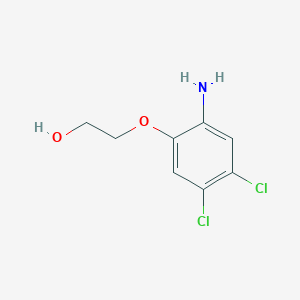

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol

説明

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol is a halogenated aromatic compound featuring an ethanol moiety linked to a dichlorinated phenoxy group with an amino substituent. For instance, substituted phenoxy-ethanol derivatives are often synthesized via acid-catalyzed esterification or nucleophilic substitution reactions, as seen in the preparation of 2,4-dichlorophenoxy acetate (). The amino group in such compounds may be introduced through reductive amination or coupling reactions with guanidine derivatives, analogous to methods used in pyrimidine synthesis ().

The compound’s dichlorophenoxy group likely confers stability and lipophilicity, while the ethanol and amino functionalities enhance solubility and reactivity.

特性

分子式 |

C8H9Cl2NO2 |

|---|---|

分子量 |

222.07 g/mol |

IUPAC名 |

2-(2-amino-4,5-dichlorophenoxy)ethanol |

InChI |

InChI=1S/C8H9Cl2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2 |

InChIキー |

ADSQYWVAHZQQTP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1Cl)Cl)OCCO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by amination with ammonia or an amine . The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

科学的研究の応用

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol with related compounds:

Metabolic and Toxicological Profiles

For example:

- PhIP and MeIQx (): These dietary heterocyclic amines undergo CYP1A2-mediated N-hydroxylation, forming DNA adducts linked to carcinogenicity. A similar metabolic pathway might occur in amino-substituted aromatic compounds, though the absence of an imidazole ring in the target compound may reduce such risks .

生物活性

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol is a compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which is known for its auxinic activity and potential therapeutic applications. This article explores the biological activity of this compound, examining its effects on plant growth, potential anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol features a dichlorophenoxy group attached to an ethanolamine backbone. This structure is significant as it relates to its biological interactions, particularly in the context of auxin-like activity and potential therapeutic effects.

Auxin-Mediated Growth Regulation

Research indicates that compounds related to 2,4-D exhibit auxin-like properties, influencing plant growth through the TIR1/AFB auxin signaling pathway. Studies have shown that 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol can inhibit primary root growth and induce lateral root formation in plant models like Arabidopsis seedlings. Specifically:

- Inhibition of Root Development : The compound displayed a dose-dependent inhibition of primary root development.

- Lateral Root Formation : Increased lateral root formation was observed, suggesting a complex interaction with plant growth regulators .

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol as an anticancer agent. Similar compounds have been shown to induce apoptosis selectively in cancer cells while sparing normal cells. Key findings include:

- Induction of Apoptosis : Compounds structurally related to 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol have been found to effectively induce apoptosis in various cancer cell lines.

- Down-Regulation of Bcl-XL : The mechanism involves down-regulating anti-apoptotic proteins such as Bcl-XL, leading to increased apoptosis rates in cancer cells compared to normal fibroblasts .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol relative to other compounds, the following table summarizes key findings from various studies:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol | Auxinic activity; root growth inhibition | TIR1/AFB auxin signaling pathway |

| 2,3-Dichlorophenyl propyl amino ethanol | Induces apoptosis in cancer cells | Down-regulation of Bcl-XL |

| 2,4-D | Inhibits plant growth; induces lateral roots | Auxin-mediated signaling |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds related to 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol:

- Plant Growth Studies : In Arabidopsis seedlings treated with varying concentrations of the compound, significant inhibition of primary root growth was noted at higher concentrations, indicating its potential as a growth regulator .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with structurally similar compounds led to a marked increase in apoptotic cells among several cancer cell lines (e.g., LoVo, A549), while normal human fibroblasts showed minimal effects .

- Molecular Docking Studies : Molecular docking simulations have suggested that derivatives of this compound interact effectively with key enzymes like COX-2, indicating potential anti-inflammatory properties alongside anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。